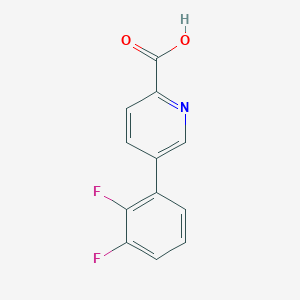

5-(2,3-Difluorophenyl)picolinic acid

CAS No.: 1261830-65-2

Cat. No.: VC2923888

Molecular Formula: C12H7F2NO2

Molecular Weight: 235.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261830-65-2 |

|---|---|

| Molecular Formula | C12H7F2NO2 |

| Molecular Weight | 235.19 g/mol |

| IUPAC Name | 5-(2,3-difluorophenyl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H7F2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-10(12(16)17)15-6-7/h1-6H,(H,16,17) |

| Standard InChI Key | OGIIDJWPLMEYIV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)C(=O)O |

| Canonical SMILES | C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)C(=O)O |

Introduction

Chemical Identity and Properties

5-(2,3-Difluorophenyl)picolinic acid (CAS No. 1261830-65-2) is an organic compound classified as both an aromatic carboxylic acid and a heterocyclic compound. It features a picolinic acid moiety with a 2,3-difluorophenyl group attached at position 5 of the pyridine ring. The presence of fluorine atoms in the phenyl ring introduces unique chemical and physical properties, potentially affecting its reactivity and biological activity.

Basic Properties and Structural Information

The compound's fundamental chemical and physical attributes are presented in Table 1.

Table 1: Chemical and Physical Properties of 5-(2,3-Difluorophenyl)picolinic acid

| Property | Value |

|---|---|

| CAS Number | 1261830-65-2 |

| Molecular Formula | C₁₂H₇F₂NO₂ |

| Molecular Weight | 235.19 g/mol |

| IUPAC Name | 5-(2,3-difluorophenyl)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H7F2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-10(12(16)17)15-6-7/h1-6H,(H,16,17) |

| Standard InChIKey | OGIIDJWPLMEYIV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)C(=O)O |

The molecular structure consists of two primary components: a pyridine ring with a carboxylic acid group at the 2-position, and a 2,3-difluorophenyl substituent at the 5-position. This structural arrangement contributes to the compound's distinctive chemical behavior and potential applications in various fields.

Synthesis Methodologies

The synthesis of 5-(2,3-Difluorophenyl)picolinic acid typically involves cross-coupling reactions between picolinic acid derivatives and difluorophenyl compounds. These reactions require careful control of conditions to achieve high yields and purity.

Alternative Synthetic Strategies

Based on synthetic approaches for related compounds, alternative methods may include:

-

Direct functionalization of picolinic acid at the 5-position followed by introduction of the 2,3-difluorophenyl group

-

Construction of the pyridine ring with the difluorophenyl group already incorporated

-

Conversion of corresponding nitriles or esters to the carboxylic acid

For example, related compounds have been synthesized through the reaction of picolinic acid with 1,1'-carbonyldiimidazole to form the corresponding imidazolide, which is then further functionalized .

Comparative Analysis with Related Compounds

Several structurally related difluorophenylpicolinic acid derivatives have been documented, differing in the position of the difluorophenyl group on the pyridine ring and/or the position of fluorine atoms on the phenyl ring.

Structural Variations

Table 2 presents a comparison of 5-(2,3-Difluorophenyl)picolinic acid with structurally related compounds:

Table 2: Comparison of 5-(2,3-Difluorophenyl)picolinic acid with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 5-(2,3-Difluorophenyl)picolinic acid | 1261830-65-2 | C₁₂H₇F₂NO₂ | 235.19 | Reference compound |

| 5-(2,5-Difluorophenyl)picolinic acid | 1261947-80-1 | C₁₂H₇F₂NO₂ | 235.19 | Different F positions (2,5 vs 2,3) |

| 6-(2,5-Difluorophenyl)picolinic acid | 887983-00-8 | C₁₂H₇F₂NO₂ | 235.19 | Phenyl at position 6 instead of 5 |

| 6-(2,4-Difluorophenyl)picolinic acid | 887983-05-3 | C₁₂H₇F₂NO₂ | 235.19 | Phenyl at position 6 with 2,4-F pattern |

| 6-(3,5-Difluorophenyl)picolinic acid | 1226098-50-5 | C₁₂H₇F₂NO₂ | 235.19 | Phenyl at position 6 with 3,5-F pattern |

These structural variations, while subtle, can significantly impact the compounds' physical, chemical, and biological properties .

Structure-Activity Relationships

The specific positioning of fluorine atoms and the attachment point of the difluorophenyl group to the pyridine ring can influence:

-

Electronic distribution and reactivity

-

Steric properties and molecular conformation

-

Hydrogen bonding capabilities

-

Lipophilicity and membrane permeability

-

Metabolic stability

-

Binding interactions with biological targets

Understanding these structure-activity relationships can guide the design and development of new compounds with optimized properties for specific applications .

Research Gaps and Future Directions

Despite the potential significance of 5-(2,3-Difluorophenyl)picolinic acid, several research gaps exist that warrant further investigation:

Synthesis Optimization

Development of optimized synthetic routes with higher yields and purity would facilitate broader research applications. This could involve:

-

Exploration of alternative coupling methods

-

Catalyst optimization

-

Green chemistry approaches

-

Scalable manufacturing processes

Biological Activity Screening

Comprehensive screening of the compound's biological activities could reveal potential applications in:

-

Pharmaceutical development

-

Agricultural chemistry

-

Material science applications

Structure-Property Relationship Studies

Systematic investigation of how the specific fluorination pattern affects the compound's properties compared to related difluorophenylpicolinic acids would provide valuable information for rational molecular design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume